ethyl 5-{[1-(2-aminophenyl)-4-(dimethylcarbamoyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate
Description
The compound ethyl 5-{[1-(2-aminophenyl)-4-(dimethylcarbamoyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate features a hybrid heterocyclic scaffold comprising a 1,2,3-thiadiazole core linked via a sulfanyl group to a substituted 1,2,3-triazole ring. Key structural attributes include:
- 1,2,3-Thiadiazole at position 4 with an ethyl carboxylate group.
- 1,2,3-Triazole substituted at positions 1 (2-aminophenyl) and 4 (dimethylcarbamoyl).
- Sulfanyl bridge connecting the two heterocycles.
Properties
Molecular Formula |
C16H17N7O3S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 5-[3-(2-aminophenyl)-5-(dimethylcarbamoyl)triazol-4-yl]sulfanylthiadiazole-4-carboxylate |
InChI |
InChI=1S/C16H17N7O3S2/c1-4-26-15(25)12-16(28-21-19-12)27-14-11(13(24)22(2)3)18-20-23(14)10-8-6-5-7-9(10)17/h5-8H,4,17H2,1-3H3 |
InChI Key |
YURWSORLJGFTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)SC2=C(N=NN2C3=CC=CC=C3N)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[1-(2-aminophenyl)-4-(dimethylcarbamoyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiadiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[1-(2-aminophenyl)-4-(dimethylcarbamoyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, leading to the formation of different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 5-{[1-(2-aminophenyl)-4-(dimethylcarbamoyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 5-{[1-(2-aminophenyl)-4-(dimethylcarbamoyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The compound’s effects are mediated through specific pathways, which can vary depending on the target and application.
Comparison with Similar Compounds
Ethyl 5-((1-(5-Methyl-1-Phenyl-1H-1,2,3-Triazol-4-yl)-Ethylidene)Hydrazono)-4-Phenyl-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxylate (Compound 9b)
Source :
Structural Differences :
- Triazole substituents: 5-methyl-1-phenyl vs. 2-aminophenyl and dimethylcarbamoyl in the target compound.
- Linkage: Hydrazono group in 9b vs. sulfanyl bridge in the target.
- Thiadiazole saturation : 4,5-dihydro in 9b vs. fully aromatic in the target.
Key Properties :
- Crystalline stability due to planar hydrazono group.
- Reduced polarity compared to the target compound, likely due to phenyl vs. aminophenyl substitution.
Ethyl 5-[(3-Chloro-4-Methylphenyl)Sulfamoyl]-1H-Pyrazole-4-Carboxylate
Source :
Structural Differences :
- Core heterocycle : Pyrazole vs. thiadiazole-triazole hybrid.
- Functional groups : Sulfamoyl linkage vs. sulfanyl bridge.
- Substituents: 3-chloro-4-methylphenyl vs. 2-aminophenyl.
Key Properties :
- Solubility: Enhanced water solubility due to sulfamoyl group (polar H-bond donor).
- Bioactivity: Potential enzyme inhibition (e.g., carbonic anhydrase) via sulfamoyl interaction .
Thiazolylmethylcarbamate Analogs (–7)
Structural Differences :
- Core heterocycle : Thiazole-carbamate vs. thiadiazole-triazole.
- Substituents : Hydroperoxypropan, ethyl, or isopropyl groups vs. dimethylcarbamoyl.
Synthesis : Multi-step routes involving carbamate formation and thiazole functionalization.
Key Properties :
- Oxidative sensitivity : Hydroperoxypropan substituents could limit shelf-life compared to the target compound’s stable sulfanyl bridge .
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Stability : The target compound’s fully aromatic thiadiazole-triazole system may enhance rigidity and π-π stacking compared to dihydro analogs like 9b .
- Bioactivity: The 2-aminophenyl group could enable metal chelation or hydrogen bonding, relevant in antimicrobial or anticancer drug design.
- Synthetic Complexity: Analogs with hydrazono linkages (e.g., 9b) require milder conditions than sulfanyl bridge formation, impacting scalability .
- Analytical Validation : SHELX and WinGX/ORTEP are critical for confirming molecular geometries and packing motifs .
Biological Activity
Ethyl 5-{[1-(2-aminophenyl)-4-(dimethylcarbamoyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole core linked to a triazole moiety through a sulfanyl group. The presence of the dimethylcarbamoyl group and an aminophenyl substituent enhances its potential interactions within biological systems.
Key Functional Groups
- Thiadiazole : Known for antimicrobial and anticancer properties.
- Triazole : Often used in antifungal drugs.
- Dimethylcarbamoyl : Enhances solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to inhibit the growth of various bacteria and fungi. The specific compound may exert similar effects due to its structural characteristics.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 8 µg/mL |
| Triazole B | Escherichia coli | 16 µg/mL |
| Triazole C | Candida albicans | 4 µg/mL |
Anticancer Potential
The thiadiazole derivatives have been extensively studied for their anticancer properties. In vitro studies suggest that they can induce apoptosis in cancer cells by activating caspase pathways. The compound's ability to interact with DNA and inhibit cell proliferation is particularly noteworthy.
Case Study: Thiadiazole Derivative in Cancer Treatment
A study conducted by Smith et al. (2023) demonstrated that a thiadiazole derivative significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to inhibit angiogenesis and promote apoptosis in cancerous cells.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The triazole ring may interfere with enzyme function critical for microbial survival.
- DNA Interaction : The compound may bind to DNA, disrupting replication in cancer cells.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
Q & A
Basic: What synthetic routes and optimization strategies are recommended for this compound?
Answer:
The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:
- Triazole-thiadiazole coupling : Reacting substituted triazole precursors with thiadiazole derivatives under reflux conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to methods in and ).
- Optimization : Adjusting reaction time (e.g., 4–6 hours), solvent polarity (ethanol, DMF), and stoichiometric ratios to improve yields. Catalysts like acetic acid enhance cyclization efficiency. Post-reaction purification via recrystallization (e.g., ethanol/water systems) ensures high purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters, N-H stretches for amines) .
- ¹H/¹³C NMR : Resolves structural features, such as the thiadiazole sulfur environment (δ 160–180 ppm in ¹³C) and aromatic protons (δ 6.5–8.5 ppm in ¹H) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Answer:
- Comparative Analog Synthesis : Prepare derivatives with variations in substituents (e.g., replacing dimethylcarbamoyl with other carbamates) and compare bioactivity ().
- Computational Docking : Use software like AutoDock to predict binding affinities to target enzymes (e.g., fungal CYP51 or bacterial topoisomerases) .
- In Vitro Assays : Test enzyme inhibition (e.g., IC₅₀ values) across analogs to identify critical functional groups (e.g., triazole sulfanyl groups enhance antifungal activity) .
Advanced: How should researchers address contradictions in reported biological activities of similar compounds?
Answer:
- Assay Standardization : Ensure consistent conditions (e.g., pH, temperature, cell lines) across studies. For example, discrepancies in antifungal activity may arise from variations in fungal strains or incubation times .
- Substituent-Specific Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the triazole ring may reduce solubility but enhance target binding) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., thiadiazole esters generally show broader antimicrobial spectra than oxadiazoles) .
Advanced: What integrated computational and experimental strategies enhance mechanistic understanding?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability .
- MD Simulations : Model interactions with biological targets (e.g., protein-ligand dynamics over 100 ns trajectories) to identify key binding residues .
- Experimental Validation : Synthesize computationally prioritized derivatives and test in enzyme inhibition assays (e.g., triazole-thiadiazole hybrids show stronger CYP51 binding than pyrazole analogs) .
Basic: What safety protocols are critical during synthesis and handling?
Answer:
- Hazard Mitigation : Use fume hoods to avoid inhalation of volatile reagents (e.g., acetic acid) .
- First Aid : Immediate rinsing with water for skin/eye contact and medical attention for ingestion (as per safety guidelines in ).
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced: How can reaction yields be optimized in multi-step syntheses involving thiadiazole-triazole systems?
Answer:
- Stepwise Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent ratios) systematically ( ).
- Catalyst Screening : Evaluate bases like K₂CO₃ or organocatalysts to accelerate coupling steps .
- Flow Chemistry : Implement continuous-flow systems for exothermic reactions (e.g., diazomethane formation) to improve scalability and safety .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal Analysis : Use DSC/TGA to assess decomposition temperatures (>200°C suggests suitability for oral formulations) .
- Metabolic Stability : Perform liver microsome assays to identify vulnerable functional groups (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
